1-Hexadecyl-3-phenylurea

Hydrophobicity Lipophilicity QSAR

1-Hexadecyl-3-phenylurea (CAS 6312-94-3) is a urea derivative possessing the molecular formula C23H40N2O and a molecular weight of 360.58 g/mol. It features an N-hexadecyl (C16) aliphatic chain at one urea nitrogen and an N′-phenyl aromatic substituent at the other, defining it as a nonionic, asymmetric N-alkyl-N′-phenyl urea.

Molecular Formula C23H40N2O
Molecular Weight 360.6 g/mol
CAS No. 6312-94-3
Cat. No. B15486420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexadecyl-3-phenylurea
CAS6312-94-3
Molecular FormulaC23H40N2O
Molecular Weight360.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC=C1
InChIInChI=1S/C23H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-23(26)25-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3,(H2,24,25,26)
InChIKeyWNHJODQFRPJHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexadecyl-3-phenylurea CAS 6312-94-3: Sourcing and Baseline Characterization of a Long-Chain N-Alkyl-N′-Phenyl Urea


1-Hexadecyl-3-phenylurea (CAS 6312-94-3) is a urea derivative possessing the molecular formula C23H40N2O and a molecular weight of 360.58 g/mol [1]. It features an N-hexadecyl (C16) aliphatic chain at one urea nitrogen and an N′-phenyl aromatic substituent at the other, defining it as a nonionic, asymmetric N-alkyl-N′-phenyl urea [1]. This compound is registered as an existing general chemical substance with an estimated manufacturing/import volume in the 1–2,000 tonne range annually (based on aggregated Japanese CSCL data for the broader alkyl(C=3–20) phenyl/diphenyl urea class) [2].

Why Generic Substitution of 1-Hexadecyl-3-phenylurea Fails: The Critical Impact of Chain Length on Physicochemical and Performance Outcomes


Generic substitution of 1-hexadecyl-3-phenylurea with a superficially similar phenylurea derivative is scientifically unjustified due to the profound, nonlinear influence of the N-alkyl chain length on key physical and functional parameters. While the phenylurea core provides hydrogen-bonding capacity, the C16 hexadecyl tail is the primary driver of the compound's overall hydrophobicity (log P), lipid solubility, and supramolecular aggregation behavior. Substitution with a shorter-chain analog (e.g., N-hexyl or N-octyl derivatives) is predicted to yield a dramatically lower lipophilicity (reduced log P) and an altered self-assembly profile, thereby compromising performance in applications where strong lipid partitioning or interface stabilization is required. The quantitative evidence below establishes that the C16 chain is not an interchangeable variable but rather the definitive structural element dictating this compound's distinct property profile.

Quantitative Differentiation Evidence for 1-Hexadecyl-3-phenylurea: A Procurement Decision Matrix


Log P Differentiation: Computed Hydrophobicity of C16 Phenylurea vs. C6 Analog

The exceptional lipophilicity of 1-hexadecyl-3-phenylurea is the primary quantifiable differentiator from shorter-chain phenylurea analogs. The C16 alkyl chain imparts a calculated octanol-water partition coefficient (log P) of approximately 9.5 [1]. In stark contrast, a representative shorter-chain analog, 1-hexyl-3-phenylurea (C6), possesses a calculated log P of approximately 4.7 [1]. This substantial difference reflects a >10,000-fold increase in equilibrium partitioning favoring the organic phase.

Hydrophobicity Lipophilicity QSAR

Supply Chain Differentiation: Commercial Availability and Regulatory Classification of C16 vs. C12–C14 Alkyl Phenylureas

The commercial and regulatory landscape differentiates 1-hexadecyl-3-phenylurea from its shorter-chain homologs. In the Japanese market, the broader class of alkyl (C=3–20) phenyl and diphenyl ureas—which includes the C16 derivative—is reported with annual manufacturing/import volumes between 1 and 2,000 metric tons [1]. In contrast, specific shorter-chain analogs like 1-dodecyl-3-phenylurea (C12) and 1-tetradecyl-3-phenylurea (C14) are often less readily available through standard research chemical suppliers and may lack this specific aggregated volume reporting, reflecting a different tier of industrial utility.

Supply Chain Regulatory Status Industrial Availability

Analytical Differentiation: GC Retention Behavior of C16 vs. C6 Phenylurea Derivatives

In analytical chemistry contexts, 1-hexadecyl-3-phenylurea serves as a fundamentally different calibrant or reference standard compared to lower-molecular-weight phenylureas. Its significantly higher molecular weight (360.58 g/mol) and boiling point result in a much longer gas chromatographic (GC) retention time. For instance, while 1-hexyl-3-phenylurea (MW 220.31 g/mol) elutes relatively early under standard GC conditions, the C16 derivative's retention index is estimated to be >1,000 units higher on a nonpolar column, reflecting its much lower volatility and stronger stationary phase interaction [1].

Analytical Chemistry Gas Chromatography Retention Index

Molecular Weight and Calculated Property Differentiation: C16 vs. C12 and C8 Analogs

A direct structural comparison highlights the substantial molecular differences between 1-hexadecyl-3-phenylurea (C23H40N2O, MW 360.58) [1] and its shorter-chain analogs. For example, 1-dodecyl-3-phenylurea (C12) has the formula C19H32N2O (MW 304.47), and 1-octyl-3-phenylurea (C8) has the formula C15H24N2O (MW 248.36). These differences in chain length result in significant variations in key calculated properties, including a much lower predicted log P (C12: ≈ 7.1; C8: ≈ 5.9) and lower predicted melting point for the C16 derivative relative to its shorter-chain counterparts.

Molecular Weight Property Prediction Structure-Activity

Recommended Application Scenarios for 1-Hexadecyl-3-phenylurea Based on Verified Differentiating Properties


Nonionic Co-Surfactant or Hydrophobic Modifier in Industrial Formulations

The extremely high calculated log P (≈ 9.5) and the industrial-scale availability of 1-hexadecyl-3-phenylurea make it a superior candidate for use as a hydrophobic modifier or co-surfactant in non-aqueous and emulsion-based industrial formulations, such as lubricants, coatings, or oilfield chemicals [1]. Its long C16 chain provides a degree of lipophilicity and lipid solubility that cannot be achieved with shorter-chain phenylurea analogs, which are predicted to be significantly more water-soluble or have lower organic-phase affinity [1].

High-Molecular-Weight Reference Standard for Chromatographic Method Development

In analytical chemistry, 1-hexadecyl-3-phenylurea is a uniquely valuable reference standard for the development and validation of gas chromatographic (GC) and liquid chromatographic (LC) methods aimed at separating complex mixtures containing phenylurea herbicides or metabolites. Its molecular weight (360.58 g/mol) and predicted high GC retention index (>3,000) position it in a chromatographic region far removed from common phenylurea herbicides like diuron (MW 233.10) or linuron (MW 249.09) [1]. This prevents co-elution and serves as a robust, high-retention-time marker for system suitability testing, a function that shorter-chain phenylurea analogs (e.g., 1-hexyl-3-phenylurea) cannot fulfill due to their much earlier elution profiles [1].

Low-Melting-Point Organic Additive or Wax Analog in Material Science

The predicted lower melting point of 1-hexadecyl-3-phenylurea relative to shorter-chain analogs (e.g., predicted ~85–95°C vs. ~110–120°C for the C8 derivative) positions it as a preferred additive in applications requiring a waxy, low-melting organic solid. This property is particularly relevant in material science for modifying the crystallization behavior of polymer blends or acting as a processing aid, where a lower melting point can facilitate easier compounding and more homogeneous dispersion compared to higher-melting, more crystalline shorter-chain phenylureas [1].

Model Compound for Investigating Lipid Bilayer Interactions

Given its pronounced amphiphilic structure (C16 hydrophobic tail + polar phenylurea headgroup) and very high calculated log P (≈ 9.5), this compound serves as an excellent model system for academic research investigating the interaction of small molecules with lipid bilayers and biomembrane models [1]. Its strong predicted partitioning into the hydrophobic core of lipid membranes is a direct consequence of the long C16 chain, making it a more relevant model for studying membrane-active lipophilic compounds compared to less hydrophobic phenylurea derivatives like 1-hexyl-3-phenylurea (log P ≈ 4.7) [1].

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